Cefteram

描述

This compound is a semisynthetic, broad-spectrum, third-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

structure given in first source

See also: this compound Pivoxil (active moiety of).

属性

IUPAC Name |

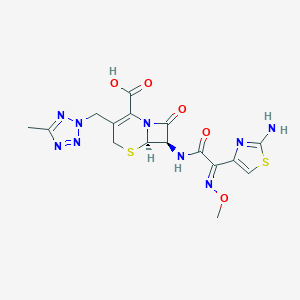

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N9O5S2/c1-6-20-23-24(21-6)3-7-4-31-14-10(13(27)25(14)11(7)15(28)29)19-12(26)9(22-30-2)8-5-32-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b22-9-/t10-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPUSVIQHBDITA-RKYNPMAHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(N=N1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N9O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82547-58-8 |

Source

|

| Record name | Cefteram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82547-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefteram [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082547588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFTERAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74CQ4Q3N63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Cefteram

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefteram is a third-generation cephalosporin antibiotic renowned for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its efficacy stems from its ability to inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[2][3] This guide provides a comprehensive overview of the chemical structure of this compound and a detailed exploration of its synthesis pathways, including experimental protocols and quantitative data.

Chemical Structure of this compound

This compound is a semi-synthetic antibiotic belonging to the β-lactam class.[4] Its core structure is a cephem nucleus, which is characteristic of cephalosporins.

IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]

Molecular Formula: C₁₆H₁₇N₉O₅S₂[1]

Molecular Weight: 479.5 g/mol [1]

The chemical structure of this compound is characterized by two key side chains attached to the 7-aminocephalosporanic acid (7-ACA) core. At the C-7 position, an aminothiazolyl methoxyiminoacetyl group confers broad-spectrum antibacterial activity and stability against many β-lactamases. At the C-3 position, a (5-methyl-2H-tetrazol-2-yl)methyl group influences the pharmacokinetic and pharmacodynamic properties of the molecule.

Synthesis of this compound and this compound Pivoxil

The synthesis of this compound typically starts from 7-aminocephalosporanic acid (7-ACA). A common synthetic route involves the preparation of a key intermediate, 7-amino-3-[2-(5-methyl-2H-tetrazolyl)methyl]cephalosporanic acid (7-MTCA), followed by acylation at the 7-amino group.[5][6] this compound is often administered orally as its prodrug, this compound pivoxil, which is synthesized from this compound in the final step.[2][7][8]

The overall synthesis can be summarized in the following key stages:

-

Formation of 7-MTCA: 7-ACA is reacted with 5-methyl-1H-tetrazole. This reaction can be catalyzed by acids such as sulfuric acid or a BF₃·tetrahydrofuran complex.[6][9]

-

Acylation of 7-MTCA: The 7-amino group of 7-MTCA is acylated using an activated form of 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid, such as its s-mercaptobenzothiazolyl ester. This step yields this compound.[5]

-

Esterification to this compound Pivoxil: To improve oral bioavailability, this compound is converted to its pivaloyloxymethyl ester prodrug, this compound pivoxil.[4] This is typically achieved by reacting this compound with iodomethyl pivalate.[5][6]

Quantitative Data

The efficiency of this compound and this compound pivoxil synthesis can vary depending on the specific reaction conditions and catalysts used. The following table summarizes reported yields and purity from various synthetic approaches.

| Step | Starting Materials | Product | Catalyst/Reagent | Yield | Purity | Reference |

| Overall Synthesis | 7-ACA, 5-methyl-1H-tetrazol, Activated ester, Iodomethyl pivalate | This compound Pivoxil | - | 40.8% | - | [5] |

| Step 1: 7-MTCA Synthesis | 7-ACA, 5-methyltetrazole | 7-MTCA | H₂SO₄ | 93.22% | 99.37% | [6] |

| Step 4 (Patent CN106046026A): Esterification | This compound sodium salt, Iodomethyl pivalate | This compound Pivoxil | N,N-dimethylacetamide | 92% | 99% | [9] |

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of this compound pivoxil, based on published literature.

Step 1: Synthesis of 7-amino-3-[2-(5-methyl-2H-tetrazolyl)methyl]cephalosporanic acid (7-MTCA)

-

Materials: 7-ACA, 5-methyltetrazole, Sulfuric acid (H₂SO₄).

-

Procedure:

-

Dissolve 5-methyltetrazole in 60% sulfuric acid.

-

Add 7-ACA to the solution.

-

Maintain the reaction at a controlled temperature until completion, as monitored by HPLC.

-

Upon completion, the product (7-MTCA) is isolated and purified.

-

Note: A specific patent describes a mass ratio of 5-methyltetrazole to 7-ACA of 1-1.3:1 and a volume ratio of 5-methyltetrazole to H₂SO₄ of 1g:16-18 mL.[6]

-

Step 2: Synthesis of this compound

-

Materials: 7-MTCA, 2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetic,thiobenzothiazole ester (activated ester), Dichloromethane, Triethylamine.

-

Procedure:

-

Dissolve 7-MTCA and the activated ester in dichloromethane.

-

Cool the mixture to 10°C.

-

Add triethylamine dropwise to the solution.

-

Allow the reaction to proceed for 2-4 hours at 10°C.

-

After the reaction is complete, the product (this compound) is isolated by crystallization and post-processing.

-

Note: The molar ratio of 7-MTCA to the activated ester to triethylamine is typically 1:1-1.5:1-1.8.[9]

-

Step 3: Synthesis of this compound Pivoxil

-

Materials: this compound acid, N,N-Dimethylformamide (DMF), Methanol, 30% Sodium methoxide, Iodomethyl pivalate, Ethyl acetate, Hydrochloric acid.

-

Procedure:

-

Add this compound acid to a reaction flask with DMF and cool to -20°C.

-

Add methanol and 30% sodium methoxide and stir for 20 minutes at -20°C.

-

Add iodomethyl pivalate dropwise and maintain the reaction at this temperature for 2.5 hours, monitoring by HPLC.

-

After the reaction is complete, add ethyl acetate and 8 mol/L hydrochloric acid.

-

Stir and separate the phases.

-

Extract the aqueous phase with ethyl acetate.

-

The combined organic phases are processed to isolate the final product, this compound pivoxil.[6]

-

Conclusion

The synthesis of this compound and its prodrug, this compound pivoxil, involves a multi-step process starting from readily available 7-ACA. The key transformations include the introduction of the tetrazolyl-methyl side chain at the C-3 position and the acylation of the 7-amino group. The final esterification step to produce this compound pivoxil is crucial for its oral administration. The described synthetic routes and protocols provide a solid foundation for the production of this important third-generation cephalosporin antibiotic. Further research may focus on optimizing reaction conditions to improve yields and reduce the use of hazardous reagents.

References

- 1. This compound | C16H17N9O5S2 | CID 6537431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Pivoxil? [synapse.patsnap.com]

- 3. What is this compound Pivoxil used for? [synapse.patsnap.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. CN108299470B - Preparation method of this compound pivoxil - Google Patents [patents.google.com]

- 7. This compound Pivoxil | C22H27N9O7S2 | CID 5362114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. CN106046026A - Preparation method of this compound pivoxil - Google Patents [patents.google.com]

The Pharmacokinetics and Pharmacodynamics of Cefteram Pivoxil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefteram Pivoxil is an orally administered third-generation cephalosporin antibiotic. It functions as a prodrug, designed to enhance oral bioavailability, which is then converted in vivo to its active form, this compound. This guide provides a detailed examination of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound Pivoxil. It consolidates quantitative data from various clinical studies, outlines detailed experimental methodologies, and visualizes key processes to offer a comprehensive resource for researchers and drug development professionals. The core mechanism of this compound involves the inhibition of bacterial cell wall synthesis, exhibiting broad-spectrum activity against common respiratory pathogens. Understanding its PK/PD profile, including absorption, distribution, metabolism, excretion, and the relationship between drug exposure and antibacterial effect, is critical for optimizing dosing strategies and ensuring clinical efficacy.

Introduction

This compound Pivoxil is an esterified prodrug of the third-generation cephalosporin, this compound.[1] This chemical modification enhances its lipophilicity, facilitating improved absorption from the gastrointestinal tract following oral administration.[1] Once absorbed, it is rapidly hydrolyzed by esterases in the intestinal tract and bloodstream to release the active metabolite, this compound.[1][2]

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a valuable agent in the treatment of various infections, particularly those of the respiratory tract.[1] This document serves as an in-depth technical resource, summarizing the available data on the pharmacokinetics and pharmacodynamics of this important antimicrobial agent.

Pharmacodynamics

The antibacterial action of this compound, the active form of this compound Pivoxil, is intrinsically linked to its ability to interfere with the structural integrity of the bacterial cell wall.

Mechanism of Action

This compound targets and inactivates penicillin-binding proteins (PBPs), which are transmembrane enzymes essential for the final steps of peptidoglycan synthesis.[1] Peptidoglycan provides mechanical strength to the bacterial cell wall. By binding to the active site of PBPs, this compound inhibits the transpeptidation reaction that cross-links the peptide chains of the peptidoglycan backbone. This disruption leads to a weakened cell wall, ultimately causing bacterial cell lysis and death.[1]

In Vitro Antibacterial Activity

The efficacy of a β-lactam antibiotic is primarily determined by the duration for which the free drug concentration at the site of infection remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen (%fT > MIC). This compound has demonstrated potent in vitro activity against key pathogens responsible for community-acquired respiratory tract infections.

Table 1: In Vitro Activity of this compound Against Key Respiratory Pathogens

| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Notes |

|---|---|---|---|

| Streptococcus pneumoniae (Penicillin-Resistant) | 1.0 | - | Data from a 1996 study of Japanese clinical isolates.[3] |

| Haemophilus influenzae | - | - | Excellent activity reported, including against ampicillin-resistant strains.[3] |

| Moraxella (Branhamella) catarrhalis | - | - | Excellent activity reported.[3] |

| Streptococcus pyogenes | - | - | Excellent activity reported, equivalent to other third-generation oral cephems.[3] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data availability is limited in the provided search results.

Pharmacodynamic Index

For cephalosporins, the key pharmacodynamic parameter that correlates with clinical and bacteriological efficacy is the time that the free (unbound) drug concentration exceeds the MIC of the infecting organism (%fT > MIC). A target of 40-50% of the dosing interval is generally considered necessary for achieving maximal bactericidal activity.

Pharmacokinetics

The pharmacokinetic profile of this compound Pivoxil is characterized by its conversion to the active moiety, this compound, followed by distribution and elimination.

Absorption

This compound Pivoxil is absorbed orally and rapidly hydrolyzed to this compound. The presence of food has been noted to affect the absorption of similar oral cephalosporin prodrugs, often increasing the extent of absorption. Co-administration with agents that reduce stomach acid, such as antacids and H2-receptor antagonists, can decrease the absorption of this compound Pivoxil and should be avoided.[1]

Distribution

Specific data on the plasma protein binding and tissue distribution of this compound are limited. For the cephalosporin class, protein binding is highly variable.[4][5] Drugs with lower protein binding have a larger free fraction available to distribute into tissues. For other cephalosporins, penetration into respiratory tissues, such as lung and bronchial mucosa, has been demonstrated, which is crucial for the treatment of respiratory tract infections.[6]

Metabolism and Excretion

The primary metabolic step is the hydrolysis of the pivoxil ester to form active this compound.[1] this compound is then predominantly eliminated unchanged via the kidneys.[7] Probenecid can decrease the renal excretion of this compound, leading to higher and more prolonged plasma concentrations.[1]

Pharmacokinetic Parameters

Pharmacokinetic parameters for this compound have been evaluated in various populations. The following tables summarize key findings from studies in healthy adults and children.

Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Chinese Adult Volunteers

| Formulation | Dose (mg) | Cₘₐₓ (μg/mL) | Tₘₐₓ (h) | AUC₀₋t (μg·h/mL) | AUC₀₋inf (μg·h/mL) |

|---|---|---|---|---|---|

| Test Preparation | 100 | 1.65 ± 0.45 | 1.48 ± 0.59 | 4.75 ± 1.35 | 4.89 ± 1.36 |

| Reference Preparation | 100 | 1.73 ± 0.45 | 1.73 ± 0.45 | 4.76 ± 1.29 | 4.91 ± 1.29 |

Data are presented as mean ± standard deviation. Bioequivalence was established between the two formulations.

Table 3: Single-Dose Pharmacokinetic Parameters of this compound in Fasting Pediatric Patients (Ages 2-11)

| Dose (mg/kg) | Mean Cₘₐₓ (μg/mL) | Tₘₐₓ (h) | Mean Urinary Excretion (8h, %) |

|---|---|---|---|

| 1.5 | 0.99 | 1-2 | 11.8 |

| 3.0 | 1.25 | 1-2 | 18.4 |

| 6.0 | 1.17 | 1-2 | 7.5 |

Data derived from a study involving 9 patients.[7]

Special Populations

Elderly: In elderly patients with lower respiratory tract infections, the Tmax and elimination half-life (T₁/₂) of this compound were observed to be higher than in young healthy volunteers, while Cmax showed no significant difference.[7] These changes are consistent with age-related declines in renal and hepatic function.[8]

Renal Impairment: As this compound is primarily cleared by the kidneys, patients with severe renal impairment may require dosage adjustments to avoid drug accumulation.[1]

Experimental Protocols

Protocol for a Bioequivalence and Pharmacokinetic Study

This section describes a typical experimental design for evaluating the pharmacokinetics of an oral antibiotic like this compound Pivoxil.

Objective: To compare the rate and extent of absorption of a test formulation versus a reference formulation of this compound Pivoxil in healthy volunteers.

Study Design:

-

Single-dose, randomized, two-treatment, two-period crossover design.

-

A washout period of at least one week between the two treatment periods.

-

Subjects are typically required to fast overnight (e.g., 12 hours) before drug administration.

Methodology:

-

Subject Recruitment: Healthy adult volunteers are screened based on inclusion/exclusion criteria, including medical history, physical examination, and laboratory tests.

-

Drug Administration: Subjects receive a single oral dose of either the test or reference formulation with a standardized volume of water.

-

Blood Sampling: Venous blood samples are collected in heparinized tubes at predefined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, and 12 hours post-dose).

-

Plasma Processing: Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or below) until analysis.

-

Bioanalytical Method (HPLC):

-

Sample Preparation: Protein precipitation is a common method. A precipitating agent (e.g., acetonitrile or trichloroacetic acid) is added to the plasma sample. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Chromatography: The resulting supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system. Separation is achieved on a C18 reversed-phase column with a mobile phase consisting of a buffer and an organic modifier (e.g., methanol-aqueous ammonium acetate).

-

Detection: The concentration of this compound is quantified using an ultraviolet (UV) detector at a specific wavelength (e.g., 235 nm).

-

-

Pharmacokinetic Analysis: Plasma concentration-time data for each subject are used to calculate key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC) using non-compartmental methods.

-

Statistical Analysis: Bioequivalence is assessed by comparing the 90% confidence intervals for the geometric mean ratios (test/reference) of Cₘₐₓ and AUC against the standard acceptance range (e.g., 80%-125%).

Protocol for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific bacterial isolate.

Methodology (Broth Microdilution):

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared from an overnight culture to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final target concentration (e.g., 5 x 10⁵ colony-forming units/mL) in the test wells.

-

Antimicrobial Dilution: A series of twofold dilutions of this compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The plate is incubated under appropriate atmospheric conditions (e.g., ambient air at 35°C) for 16-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[9]

Drug Interactions and Safety

-

Antacids/H2-Antagonists: Co-administration can reduce the absorption of this compound Pivoxil and should be avoided.[1]

-

Probenecid: Decreases renal excretion of this compound, leading to increased plasma concentrations.[1]

-

Anticoagulants: Potential for enhanced effect of anticoagulants like warfarin; monitoring is advised.[1]

-

Carnitine Deficiency: The use of pivoxil-containing antibiotics is associated with renal excretion of carnitine. Use is contraindicated in patients with known carnitine deficiency.[10]

-

Adverse Events: The most common side effects are gastrointestinal, including diarrhea, nausea, and abdominal pain.[1] As with other broad-spectrum antibiotics, pseudomembranous colitis is a potential, though less common, adverse effect.[10]

Conclusion

This compound Pivoxil is an effective oral third-generation cephalosporin with a pharmacokinetic profile that allows for convenient oral dosing. Its conversion to the active form, this compound, provides potent bactericidal activity against a range of common respiratory pathogens. The primary pharmacodynamic driver of its efficacy is the duration for which free drug concentrations are maintained above the MIC. Clinical success is dependent on appropriate dosing that considers the pharmacokinetic variability in special populations, such as the elderly, and avoids negative drug interactions, particularly with acid-reducing agents. The data and protocols summarized in this guide provide a foundational resource for further research and development involving this antibiotic.

References

- 1. What is this compound Pivoxil used for? [synapse.patsnap.com]

- 2. antibiotics.or.jp [antibiotics.or.jp]

- 3. [In vitro antibacterial activities of this compound and other beta-lactam agents against recent clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review [ouci.dntb.gov.ua]

- 5. An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacokinetic parameters of some each oral antimicrobial drugs in treatment of lower respiratory tract infection in the elderly [jstage.jst.go.jp]

- 8. Pharmacokinetics of Antibacterial Agents in the Elderly: The Body of Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Survey of Susceptibilities of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis Isolates to 26 Antimicrobial Agents: a Prospective U.S. Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

In Vitro Antibacterial Spectrum of Cefteram: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Cefteram, a third-generation oral cephalosporin. The document presents quantitative data on its activity against a range of clinically significant Gram-positive and Gram-negative bacteria, details the experimental protocols for determining its minimum inhibitory concentration (MIC), and illustrates the experimental workflow through a signaling pathway diagram.

In Vitro Antibacterial Activity

This compound has demonstrated a broad spectrum of in vitro activity against various bacterial pathogens. The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against key Gram-positive and Gram-negative organisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Gram-Positive Bacteria

This compound exhibits potent activity against many Gram-positive bacteria, particularly Streptococcus pneumoniae, including penicillin-resistant strains.

| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Streptococcus pneumoniae (Penicillin-resistant) | N/A | 1.0 | N/A | ≤ 4.0 |

Note: Data for other Gram-positive species like Staphylococcus aureus were not available in a quantitative format in the reviewed literature. General statements indicate excellent activity against methicillin-susceptible S. aureus.

Gram-Negative Bacteria

This compound is also effective against a variety of Gram-negative bacteria, including common respiratory and urinary tract pathogens.

| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Haemophilus influenzae (β-lactamase-negative, ampicillin-susceptible) | N/A | N/A | N/A | ≤ 0.03 |

| Haemophilus influenzae (β-lactamase-positive or β-lactamase-negative, ampicillin-resistant) | N/A | N/A | N/A | ≤ 1.0 |

Note: While potent activity against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis has been reported, specific MIC50, MIC90, and MIC range values were not detailed in the available literature. Similarly, excellent activity against Moraxella catarrhalis is noted, but quantitative data is not specified.

Experimental Protocols

The in vitro antibacterial activity of this compound is primarily determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The two most common methods for MIC determination are the broth microdilution method and the agar dilution method.

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Agar Dilution Method

In the agar dilution method, varying concentrations of this compound are incorporated into molten agar, which is then poured into Petri dishes and allowed to solidify. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the MIC is identified as the lowest concentration of this compound that prevents the growth of the bacterial colonies.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.

Caption: Workflow for MIC determination by broth microdilution.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.

Cefteram: A Third-Generation Cephalosporin In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefteram is a third-generation cephalosporin antibiotic recognized for its broad-spectrum activity against a variety of bacterial pathogens. Administered orally as the prodrug this compound pivoxil, it is hydrolyzed in the intestinal tract to its active form, this compound. This guide provides a comprehensive technical overview of this compound, detailing its classification, mechanism of action, antimicrobial spectrum supported by quantitative data, and the experimental protocols used to determine its efficacy. The information presented is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this important antimicrobial agent.

Classification of this compound

This compound is unequivocally classified as a third-generation cephalosporin.[1] This classification is based on its chemical structure, enhanced spectrum of activity against Gram-negative bacteria compared to first- and second-generation cephalosporins, and its stability in the presence of many β-lactamase enzymes.

Third-generation cephalosporins are characterized by their potent activity against Enterobacteriaceae and their ability to cross the blood-brain barrier, making them effective in treating a range of serious infections.

Mechanism of Action

Like all β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The process involves the following key steps:

-

Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates essential bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes are located on the inner membrane of the bacterial cell wall and are crucial for the final steps of peptidoglycan synthesis.

-

Inhibition of Transpeptidation: By binding to PBPs, this compound blocks the transpeptidation reaction. This process is responsible for cross-linking the peptidoglycan chains, which provides the cell wall with its structural integrity and rigidity.

-

Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened and defective cell wall. The high internal osmotic pressure of the bacterial cell then causes it to swell and rupture, resulting in cell death (lysis).

dot

Caption: Mechanism of this compound's bactericidal action.

Antimicrobial Spectrum and Efficacy Data

This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the in vitro activity of this compound against a range of clinically significant pathogens.

| Gram-Positive Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Streptococcus pneumoniae (penicillin-resistant) | 1.0[2] | - |

| Staphylococcus aureus (methicillin-susceptible) | - | - |

| Streptococcus pyogenes | - | - |

| Gram-Negative Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli (cephem-susceptible) | - | 0.78[3] |

| Escherichia coli (cephem-resistant) | - | 3.13[3] |

| Haemophilus influenzae | - | - |

| Klebsiella pneumoniae | - | - |

| Proteus mirabilis | - | - |

| Moraxella (Branhamella) catarrhalis | - | - |

| Neisseria gonorrhoeae | - | - |

Note: A hyphen (-) indicates that specific data was not available in the cited sources.

Experimental Protocols

The determination of this compound's antimicrobial activity relies on standardized laboratory procedures. The following are detailed methodologies for key experiments.

Broth Microdilution Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium in a liquid medium. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

This compound stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Prepare Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in MHB directly in the microtiter plate.

-

Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Agar Dilution Susceptibility Testing

This method is an alternative for determining the MIC, where the antimicrobial agent is incorporated into an agar medium. The protocol follows guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Materials:

-

Mueller-Hinton Agar (MHA)

-

This compound stock solution

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculator (e.g., a multipoint replicator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Antibiotic-Containing Agar Plates: A series of agar plates are prepared, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of the antibiotic stock solution to molten MHA before pouring the plates. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: Similar to the broth microdilution method, a bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

-

Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate using an inoculator. Multiple isolates can be tested on the same plate.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that prevents the growth of the bacterial colonies.

dot

Caption: General workflow for antibiotic susceptibility testing.

In Vivo Efficacy Studies (Murine Sepsis Model)

Animal models are essential for evaluating the in vivo efficacy of an antibiotic. The murine sepsis model is a commonly used preclinical model.

Animals:

-

Specific pathogen-free mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.

Procedure:

-

Induction of Sepsis: Sepsis is induced by intraperitoneal (IP) injection of a standardized bacterial suspension (e.g., Escherichia coli or Staphylococcus aureus). The bacterial dose is pre-determined to cause a lethal infection in a control group.

-

Treatment: At a specified time post-infection (e.g., 1-2 hours), groups of mice are treated with this compound pivoxil administered orally at various dosages. A control group receives a placebo (vehicle).

-

Monitoring: Mice are monitored for survival over a set period (e.g., 7-14 days). Clinical signs of illness are also recorded.

-

Bacterial Load Determination (Optional): At specific time points, subgroups of mice may be euthanized, and blood and/or organs (e.g., spleen, liver) are collected to determine the bacterial load (CFU/g of tissue or mL of blood).

-

Data Analysis: Survival curves are analyzed using statistical methods (e.g., Kaplan-Meier analysis with log-rank test) to compare the efficacy of different treatment regimens.

Conclusion

This compound's classification as a third-generation cephalosporin is well-supported by its mechanism of action, which involves the critical inhibition of bacterial cell wall synthesis, and its broad spectrum of activity, particularly against Gram-negative pathogens. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of its antimicrobial properties. The quantitative MIC data further substantiates its potency against a range of clinically relevant bacteria. This technical guide serves as a valuable resource for the scientific community, providing a detailed understanding of this compound's characteristics and its place in the armamentarium of antimicrobial agents.

References

- 1. In Vitro Activity of Ceftaroline against Streptococcus pneumoniae Isolates Exhibiting Resistance to Penicillin, Amoxicillin, and Cefotaxime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [In vitro antibacterial activities of this compound and other beta-lactam agents against recent clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Crucial Role of Penicillin-Binding Proteins in the Efficacy of Cefteram: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefteram, a third-generation cephalosporin antibiotic, exerts its bactericidal effects by targeting the essential enzymes known as penicillin-binding proteins (PBPs). These proteins are critical for the biosynthesis and remodeling of the peptidoglycan layer, a vital component of the bacterial cell wall that maintains cellular integrity and shape. This technical guide provides an in-depth exploration of the interaction between this compound and PBPs, detailing the mechanism of action, the significance of differential binding affinities, and the experimental methodologies used to elucidate these interactions. While specific quantitative binding data for this compound is not extensively available in publicly accessible literature, this guide will draw upon the well-established principles of cephalosporin-PBP interactions and comparative data from other third-generation cephalosporins to provide a comprehensive overview.

The Mechanism of Action: this compound's Molecular Assault on Bacterial Cell Wall Synthesis

The efficacy of this compound, like all β-lactam antibiotics, is fundamentally linked to its ability to covalently bind to and inactivate PBPs. This process disrupts the final stages of peptidoglycan synthesis, leading to a weakened cell wall and, ultimately, cell lysis.

The key steps in this mechanism are:

-

Diffusion across the Outer Membrane (in Gram-negative bacteria): this compound must first penetrate the outer membrane of Gram-negative bacteria to reach its PBP targets located in the periplasmic space.

-

Acylation of the PBP Active Site: this compound, possessing a β-lactam ring structurally analogous to the D-Ala-D-Ala substrate of PBPs, acts as a "suicide inhibitor." The serine residue at the active site of the PBP attacks the carbonyl group of the β-lactam ring, forming a stable, long-lived acyl-enzyme complex.

-

Inhibition of Transpeptidation: This acylation effectively blocks the transpeptidase activity of the PBP, preventing the cross-linking of peptidoglycan chains.

-

Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan cross-linking, coupled with the ongoing activity of bacterial autolysins, leads to a loss of cell wall integrity, morphological changes (such as filamentation or spheroplast formation), and eventual cell death.

The following diagram illustrates the signaling pathway of this compound's interaction with PBPs leading to bacterial cell lysis.

Caption: this compound's mechanism of action via PBP inhibition.

Penicillin-Binding Proteins: The Diverse Targets of this compound

Bacteria possess multiple types of PBPs, each with distinct roles in cell wall synthesis, including cell elongation, septum formation, and maintaining cell shape. The efficacy of a particular β-lactam antibiotic is often determined by its binding affinity to these different PBP subtypes. High-affinity binding to essential PBPs is a prerequisite for potent bactericidal activity.

The table below presents a hypothetical binding affinity profile for this compound based on the known targets of similar third-generation cephalosporins, alongside comparative data for other cephalosporins.

| Antibiotic | Organism | PBP1a (IC50 µg/mL) | PBP1b (IC50 µg/mL) | PBP2 (IC50 µg/mL) | PBP3 (IC50 µg/mL) | Reference |

| This compound (Predicted) | E. coli | Moderate | Moderate | Low | High | - |

| Cefetamet | E. coli | >100 | >100 | >100 | 0.25 | [1] |

| Cefixime | E. coli | 5 | 5 | >100 | 0.25 | [1] |

| Ceftaroline | S. aureus (MSSA) | ≤0.5 | - | ≤0.5 | ≤0.5 | [2][3] |

| Ceftaroline | S. pneumoniae | 0.125-0.25 | - | 0.5-4 (PBP2b) | 0.1-1 (PBP2x) | [2][3] |

Note: IC50 (50% inhibitory concentration) is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin to the PBP. A lower IC50 value indicates a higher binding affinity.

Antimicrobial Spectrum and Minimum Inhibitory Concentrations (MICs)

The clinical efficacy of this compound is reflected in its low Minimum Inhibitory Concentrations (MICs) against a broad range of Gram-positive and Gram-negative pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The potent in vitro activity of this compound is a direct consequence of its efficient inhibition of essential PBPs in these organisms.

The following table summarizes the MIC ranges for this compound against common bacterial pathogens.

| Bacterial Species | Gram Stain | MIC Range (µg/mL) |

| Streptococcus pneumoniae | Positive | ≤0.06 - 1 |

| Streptococcus pyogenes | Positive | ≤0.06 - 0.5 |

| Staphylococcus aureus (MSSA) | Positive | 0.5 - 4 |

| Haemophilus influenzae | Negative | ≤0.06 - 0.5 |

| Moraxella catarrhalis | Negative | 0.25 - 2 |

| Escherichia coli | Negative | 0.12 - >128 |

| Klebsiella pneumoniae | Negative | 0.12 - >128 |

| Proteus mirabilis | Negative | ≤0.06 - 1 |

Experimental Protocols

The investigation of this compound's interaction with PBPs involves several key experimental techniques.

PBP Binding Affinity Assay (Competitive Displacement Assay)

This assay determines the affinity of an unlabeled antibiotic (e.g., this compound) for specific PBPs by measuring its ability to compete with a labeled penicillin (e.g., fluorescently-labeled Bocillin FL or radiolabeled Penicillin G) for binding to the PBPs.

Methodology:

-

Preparation of Bacterial Membranes:

-

Bacterial cells are cultured to the mid-logarithmic phase.

-

Cells are harvested by centrifugation and washed.

-

Cell lysis is achieved through sonication or French press.

-

The cell lysate is ultracentrifuged to pellet the membrane fraction containing the PBPs.

-

The membrane pellet is resuspended in a suitable buffer.

-

-

Competitive Binding Reaction:

-

Aliquots of the membrane preparation are incubated with varying concentrations of this compound for a defined period to allow for binding to the PBPs.

-

A fluorescently-labeled penicillin, such as Bocillin FL, is then added to the mixture and incubated to label the PBPs that are not bound by this compound.

-

-

Detection and Quantification:

-

The membrane proteins are separated by SDS-PAGE.

-

The gel is visualized using a fluorescence scanner to detect the labeled PBPs.

-

The intensity of the fluorescent bands corresponding to each PBP is quantified.

-

The IC50 value is determined as the concentration of this compound that results in a 50% reduction in the fluorescence intensity of a specific PBP band compared to a control with no this compound.

-

The workflow for a typical PBP binding affinity assay is depicted in the following diagram.

Caption: Workflow for PBP Binding Affinity Assay.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains is typically determined using broth microdilution or agar dilution methods according to guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Methodology (Broth Microdilution):

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Reading of Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

The therapeutic success of this compound is intrinsically linked to its targeted inhibition of bacterial penicillin-binding proteins. By forming a stable covalent bond with the active site of these essential enzymes, this compound effectively halts the synthesis of the peptidoglycan cell wall, leading to bacterial demise. While specific binding affinity data for this compound remains a subject for further investigation, the established principles of cephalosporin-PBP interactions, supported by comparative data from other third-generation cephalosporins, provide a robust framework for understanding its mechanism of action. The continued application of advanced experimental techniques, such as fluorescent PBP binding assays, will further illuminate the nuanced interactions between this compound and its molecular targets, aiding in the ongoing efforts of drug development and the management of bacterial infections.

References

- 1. PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Development and History of Cefteram: An Oral Third-Generation Cephalosporin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cefteram, a third-generation oral cephalosporin, and its orally active prodrug, this compound Pivoxil, have played a significant role in the treatment of various bacterial infections. This technical guide provides a comprehensive overview of the development and history of this compound, detailing its chemical synthesis, mechanism of action, antibacterial spectrum, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and mechanisms of bacterial resistance. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and processes to serve as a valuable resource for professionals in the field of drug development and infectious disease research.

Introduction: The Emergence of a Third-Generation Oral Cephalosporin

The quest for effective and orally bioavailable antimicrobial agents has been a driving force in pharmaceutical research. This compound emerged as a significant advancement in the class of cephalosporin antibiotics. As a third-generation cephalosporin, it offered a broader spectrum of activity against Gram-negative bacteria compared to its predecessors, coupled with the convenience of oral administration through its prodrug formulation, this compound Pivoxil.[1] This guide delves into the scientific journey of this compound, from its discovery to its clinical application.

History and Development

This compound, also known by its development code T-2525, and its pivoxil ester prodrug, T-2588 (this compound Pivoxil), were developed as a new oral cephalosporin with a broad antibacterial spectrum.[2] The development of this compound Pivoxil was aimed at improving the oral absorption of the active compound, this compound.[3] Upon oral administration, this compound Pivoxil is hydrolyzed by esterases in the intestinal tract, releasing the active this compound into the bloodstream.[3]

A pivotal moment in its development was the successful synthesis of the core cephalosporin structure and the subsequent modifications to enhance its antibacterial properties and oral bioavailability. The journey of this compound from a promising chemical entity to a clinically effective antibiotic involved extensive preclinical and clinical research, which will be detailed in the subsequent sections.

Chemical Synthesis of this compound and this compound Pivoxil

The synthesis of this compound and its prodrug, this compound Pivoxil, is a multi-step process that begins with the readily available 7-aminocephalosporanic acid (7-ACA). The synthesis can be broadly divided into three key stages: modification of the C-3 position, acylation of the C-7 amino group, and finally, esterification to yield the pivoxil prodrug.

Synthesis of the this compound Core (T-2525)

The synthesis of the active this compound molecule involves the following key steps:

-

Preparation of the C-3 Side Chain Intermediate: The synthesis starts with the reaction of 7-ACA with 5-methyl-1H-tetrazole to introduce the tetrazolyl-methyl group at the C-3 position, yielding 7-amino-3-[2-(5-methyl-2H-tetrazolyl)methyl]cephalosporanic acid (7-MTCA).[4]

-

Preparation of the C-7 Acyl Side Chain: A separate synthesis pathway is required to prepare the 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid side chain. This is typically achieved through a series of reactions starting from more basic chemical building blocks.[5][6][7] The acid is then activated, for example, as an s-mercaptobenzothiazolyl ester, to facilitate the subsequent acylation reaction.[4]

-

Acylation of the 7-amino Group: The activated 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid is then reacted with the 7-amino group of the 7-MTCA intermediate to form this compound.[4]

Esterification to this compound Pivoxil (T-2588)

To enhance oral bioavailability, the carboxylic acid group of this compound is esterified to form the pivoxil prodrug. This is achieved by reacting this compound with iodomethyl pivalate.[4]

Experimental Protocol: Synthesis of this compound Pivoxil

The following is a generalized experimental protocol for the synthesis of this compound Pivoxil, based on reported methods.[4][8][9]

Step 1: Synthesis of 7-amino-3-[2-(5-methyl-2H-tetrazolyl)methyl]cephalosporanic acid (7-MTCA)

-

7-aminocephalosporanic acid (7-ACA) is condensed with 5-methyl-1H-tetrazole.[4] The reaction is typically carried out in the presence of a catalyst, such as a boron trifluoride complex, in an organic solvent.[9] The product, 7-MTCA, is then isolated and purified.

Step 2: Synthesis of Activated 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid

-

2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid is synthesized through a multi-step process.[5][6][7]

-

The carboxylic acid is then activated to facilitate the subsequent amide bond formation. A common method is the formation of an s-mercaptobenzothiazolyl ester (AE-active ester).[4][10]

Step 3: Synthesis of this compound

-

The 7-MTCA from Step 1 is reacted with the activated 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid from Step 2.[4] This acylation reaction forms the amide bond at the C-7 position, yielding this compound. The reaction is typically carried out in an organic solvent in the presence of a base.

Step 4: Synthesis of this compound Pivoxil

-

This compound is then reacted with iodomethyl pivalate to form the pivaloyloxymethyl ester, this compound Pivoxil.[4] This esterification is usually performed in a suitable organic solvent. The final product is then purified to meet pharmacopoeial specifications.[4]

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] This process involves the following key steps:

-

Hydrolysis of the Prodrug: After oral administration, this compound Pivoxil is absorbed and rapidly hydrolyzed by esterases to its active form, this compound.[3]

-

Binding to Penicillin-Binding Proteins (PBPs): this compound then binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[3] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.

-

Inhibition of Peptidoglycan Synthesis: By binding to PBPs, this compound inhibits the transpeptidation reaction that cross-links the peptidoglycan chains. This disruption of cell wall synthesis leads to a weakening of the cell wall and ultimately results in bacterial cell lysis and death.[3]

This compound has a high affinity for essential PBPs in both Gram-positive and Gram-negative bacteria, which contributes to its broad spectrum of activity.[2]

Antibacterial Spectrum

This compound exhibits a broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative bacteria.[2] Its activity against key respiratory and urinary tract pathogens has been a cornerstone of its clinical utility.

In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various clinically relevant bacterial isolates. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Bacterium | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Streptococcus pneumoniae | |||

| (Penicillin-susceptible) | ≤0.06 - 0.5 | 0.12 | 0.25 |

| (Penicillin-resistant) | 0.12 - 2 | 0.5 | 1 |

| Haemophilus influenzae | |||

| (β-lactamase negative) | ≤0.06 - 0.25 | 0.12 | 0.12 |

| (β-lactamase positive) | ≤0.06 - 0.5 | 0.12 | 0.25 |

| Moraxella catarrhalis | ≤0.06 - 0.5 | 0.12 | 0.25 |

| Streptococcus pyogenes | ≤0.06 - 0.12 | ≤0.06 | 0.12 |

| Escherichia coli | 0.12 - >128 | 0.5 | 32 |

| Klebsiella pneumoniae | 0.12 - >128 | 0.5 | 32 |

| Proteus mirabilis | ≤0.06 - 0.5 | 0.12 | 0.25 |

Note: MIC values can vary depending on the testing methodology and geographical location of the isolates.

Pharmacokinetics and Pharmacodynamics

The clinical efficacy of an antibiotic is determined by its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Pharmacokinetics

The pharmacokinetic profile of this compound following oral administration of this compound Pivoxil has been studied in healthy volunteers and patients.[11][12][13]

| Parameter | Healthy Adult Volunteers (100 mg dose)[11] | Pediatric Patients (3 mg/kg dose)[13] |

| Cmax (µg/mL) | 1.65 ± 0.45 | 0.66 and 0.53 (in 2 patients) |

| Tmax (h) | 1.48 ± 0.59 | 2 |

| AUC0-t (µg·h/mL) | 4.75 ± 1.35 | Not Reported |

| t1/2 (h) | Not Reported | 1.40 and 1.32 (in 2 patients) |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life.

Pharmacodynamics

The primary pharmacodynamic parameter that correlates with the efficacy of β-lactam antibiotics is the time that the free drug concentration remains above the MIC of the infecting organism (%fT>MIC). For cephalosporins, a %fT>MIC of 40-50% of the dosing interval is generally associated with bacteriological cure.

Clinical Efficacy and Safety

This compound Pivoxil has been evaluated in numerous clinical trials for the treatment of a variety of infections.

Respiratory Tract Infections

Clinical studies have demonstrated the efficacy of this compound Pivoxil in the treatment of both upper and lower respiratory tract infections, including pharyngitis, tonsillitis, acute bronchitis, and community-acquired pneumonia.[14]

Urinary Tract Infections

This compound Pivoxil has also shown efficacy in the treatment of uncomplicated and complicated urinary tract infections caused by susceptible pathogens.

Pediatric Infections

Clinical trials in the pediatric population have established the efficacy and safety of this compound Pivoxil for treating various infections in children, including respiratory tract infections and otitis media.[1]

Safety and Tolerability

This compound Pivoxil is generally well-tolerated. The most commonly reported adverse events are gastrointestinal in nature, such as diarrhea, nausea, and abdominal discomfort.

Mechanisms of Resistance

The emergence of bacterial resistance to antibiotics is a significant clinical challenge. The primary mechanisms of resistance to this compound and other cephalosporins include:

-

Production of β-lactamases: These enzymes hydrolyze the β-lactam ring of the antibiotic, rendering it inactive. This is the most common mechanism of resistance.[15][16]

-

Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce the binding affinity of this compound, thereby decreasing its efficacy.[15][16]

-

Reduced Permeability: Changes in the bacterial outer membrane, such as the loss of porin channels, can restrict the entry of the antibiotic into the bacterial cell.[15]

-

Efflux Pumps: Some bacteria possess efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching its target PBPs.[17]

Conclusion

This compound Pivoxil has established itself as a valuable oral third-generation cephalosporin for the treatment of a range of common bacterial infections. Its favorable pharmacokinetic profile, broad antibacterial spectrum, and proven clinical efficacy have made it a useful therapeutic option. Understanding its history, synthesis, mechanism of action, and the evolving landscape of bacterial resistance is crucial for its continued appropriate and effective use in clinical practice and for guiding the development of future antimicrobial agents. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing the foundational knowledge necessary to build upon the legacy of this compound in the ongoing fight against infectious diseases.

References

- 1. [Clinical study on this compound pivoxil in pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo antibacterial activities of T-2588, a new oral cephalosporin, compared with those of other oral beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Pivoxil? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. CA1163272A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters - Google Patents [patents.google.com]

- 6. Buy 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid | 65872-41-5 [smolecule.com]

- 7. Synthetic method of 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyimino acetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN108299470B - Preparation method of this compound pivoxil - Google Patents [patents.google.com]

- 9. CN106046026A - Preparation method of this compound pivoxil - Google Patents [patents.google.com]

- 10. CN102336721B - Method for synthesizing AE-active ester by using water-containing 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyimino acetic acid - Google Patents [patents.google.com]

- 11. Pharmacokinetics and bioequivalence studies of this compound pivoxil in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic and bioequivalence comparison of a single 100-mg dose of this compound pivoxil powder suspension and tablet formulations: a randomized-sequence, open-label, two-period crossover study in healthy Chinese adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comparative clinical study of cefcapene pivoxil and this compound pivoxil in chronic respiratory tract infections by a double-blind method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of resistance to cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanisms of bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]

Cefteram's Efficacy Against Enteropathogenic Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefteram, a third-generation oral cephalosporin, demonstrates significant in vitro activity against a broad spectrum of enteropathogenic bacteria, which are a major cause of diarrheal diseases worldwide. This technical guide synthesizes the available data on this compound's efficacy, detailing its mechanism of action, summarizing its activity through quantitative data, and providing an overview of the experimental protocols used for its evaluation. The information presented herein is intended to support further research and development of this important antimicrobial agent.

Introduction

Enteropathogenic bacteria, including various diarrheagenic strains of Escherichia coli, Salmonella, Shigella, and Campylobacter, pose a significant global health challenge. The increasing prevalence of antimicrobial resistance necessitates the continued evaluation of existing antibiotics and the development of new therapeutic strategies. This compound, the active form of the prodrug this compound pivoxil, is a β-lactam antibiotic that has been utilized for the treatment of various bacterial infections. This document provides an in-depth analysis of its specific activity against key enteropathogens.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs).[1][2] These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.

The binding of this compound to PBPs inactivates these enzymes, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis leads to the weakening of the cell wall, ultimately resulting in cell lysis and bacterial death.[1][2]

References

- 1. Comparative in vitro activities of twelve antimicrobial agents against Campylobacter species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro susceptibility of Campylobacter fetus subsp. jejuni to N-formimidoyl thienamycin, rosaramicin, cefoperazone, and other antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cefteram: Molecular Formula, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefteram is a third-generation cephalosporin antibiotic renowned for its broad-spectrum activity against a variety of bacterial pathogens. This technical guide provides a comprehensive overview of this compound, including its molecular formula, and its chemical, physical, and pharmacological properties. Detailed experimental protocols for its synthesis, the determination of its in vitro antibacterial activity via Minimum Inhibitory Concentration (MIC) assays, assessment of its affinity for Penicillin-Binding Proteins (PBPs), and a framework for in vivo pharmacokinetic studies are presented. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and study of antimicrobial agents.

Chemical and Physical Properties

This compound is the active form of the orally administered prodrug, this compound pivoxil. The pivoxil ester enhances oral bioavailability, and upon absorption, it is rapidly hydrolyzed by esterases to release the active this compound molecule.[1]

| Property | This compound | This compound Pivoxil |

| Molecular Formula | C₁₆H₁₇N₉O₅S₂ | C₂₂H₂₇N₉O₇S₂ |

| Molecular Weight | 479.5 g/mol | 593.6 g/mol |

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-[(5-methyl-1H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

| CAS Number | 82547-58-8 | 82547-81-7 |

| Appearance | Crystalline solid | Powder |

| Melting Point | >200°C | Not available |

| Solubility | Soluble in acetone | Information not readily available |

Pharmacological Properties

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] This mechanism of action is characteristic of β-lactam antibiotics.

Mechanism of Action

The primary target of this compound is the class of enzymes known as Penicillin-Binding Proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. By binding to and inactivating these proteins, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[2]

Spectrum of Activity

This compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Experimental Protocols

Synthesis of this compound Pivoxil

This protocol describes a general method for the synthesis of this compound pivoxil, the prodrug of this compound.[3][4]

Step 1: Synthesis of 7-amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-3-cephem-4-carboxylic acid (7-TMCA)

-

To a solution of 7-aminocephalosporanic acid (7-ACA) in a suitable solvent, add 5-methyl-1H-tetrazole.

-

The reaction is carried out in the presence of a catalyst, such as boron trifluoride etherate, at a controlled temperature.

-

Upon completion, the product, 7-TMCA, is isolated and purified.

Step 2: Acylation of 7-TMCA to form this compound

-

The amino group of 7-TMCA is acylated using an activated form of (2Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid.

-

The reaction is typically performed in an organic solvent at low temperatures.

-

The resulting product is this compound.

Step 3: Esterification of this compound to form this compound Pivoxil

-

This compound is reacted with pivaloyloxymethyl chloride in the presence of a suitable base to form the pivoxil ester.

-

The reaction is monitored for completion, after which the this compound pivoxil is isolated and purified.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[5][6][7][8]

Materials:

-

This compound stock solution (prepared in a suitable solvent and filter-sterilized)

-

Sterile 96-well microtiter plates

-

Bacterial culture in the logarithmic growth phase, adjusted to a standardized turbidity (e.g., 0.5 McFarland standard)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Sterile diluents

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of a 2x concentrated this compound stock solution to the first column of wells.

-

Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, mixing thoroughly at each step. Discard 100 µL from the last column of dilutions.

-

-

Inoculation:

-

Dilute the standardized bacterial suspension to the desired final inoculum concentration (typically 5 x 10⁵ CFU/mL).

-

Inoculate each well (except for the sterility control) with 100 µL of the diluted bacterial suspension.

-

-

Controls:

-

Growth Control: A well containing only broth and the bacterial inoculum.

-

Sterility Control: A well containing only broth.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Reading the Results:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

Penicillin-Binding Protein (PBP) Affinity Assay

This competitive binding assay is used to determine the affinity of this compound for bacterial PBPs.[9][10][11][12][13]

Materials:

-

Bacterial cell membranes containing PBPs

-

This compound solutions of varying concentrations

-

A labeled β-lactam probe (e.g., fluorescently labeled penicillin)

-

SDS-PAGE apparatus

-

Fluorimeter or phosphorimager

Procedure:

-

Incubation:

-

Incubate the bacterial cell membranes with various concentrations of this compound for a specified time to allow for binding to the PBPs.

-

-

Labeling:

-

Add the labeled β-lactam probe to the mixture. The probe will bind to the PBPs that are not already occupied by this compound.

-

-

SDS-PAGE:

-

Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis.

-

-

Detection:

-

Visualize the labeled PBPs using a fluorimeter or phosphorimager.

-

-

Analysis:

-

The intensity of the signal from the labeled probe is inversely proportional to the amount of this compound bound to the PBPs. The concentration of this compound that inhibits 50% of the probe binding (IC₅₀) can be calculated to determine its affinity for each PBP.

-

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for a pharmacokinetic study of this compound in a rodent model, such as rats.[14][15][16][17]

Animals:

-

Male Sprague-Dawley rats (or other appropriate rodent model)

Dosing:

-

Administer this compound pivoxil orally or this compound intravenously at a predetermined dose.

Blood Sampling:

-

Collect blood samples from the tail vein or other appropriate site at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Collect blood in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples to separate the plasma.

Sample Analysis:

-

Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.[18][19][20][21][22]

Pharmacokinetic Analysis:

-

Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t₁/₂)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Conclusion

This technical guide provides a detailed overview of the molecular formula, properties, and key experimental methodologies for the study of the third-generation cephalosporin, this compound. The provided protocols for synthesis, MIC determination, PBP affinity assays, and pharmacokinetic studies offer a solid foundation for researchers and professionals in the field of antibiotic drug development. Adherence to these standardized methods will facilitate the generation of reproducible and reliable data, contributing to a deeper understanding of this compound's therapeutic potential.

References

- 1. This compound Pivoxil | C22H27N9O7S2 | CID 5362114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is this compound Pivoxil used for? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. CN108299470B - Preparation method of this compound pivoxil - Google Patents [patents.google.com]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improved sensitivity in assays for binding of novel beta-lactam antibiotics to penicillin-binding proteins of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Comparative Pharmacokinetics of Ceftaroline in Rats, Rabbits, and Monkeys following a Single Intravenous or Intramuscular Injection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Disposition of cefotaxime and its metabolite, desacetylcefotaxime, in rat: application of a pharmacokinetic-protein binding model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. waters.com [waters.com]

- 19. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 20. Quantitative determination of cefepime in plasma and vitreous fluid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. iosrjournals.org [iosrjournals.org]

- 22. HPLC method for simultaneous determination of cefprozil diastereomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for In Vitro Susceptibility Testing of Cefteram

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Cefteram, the active form of the prodrug this compound pivoxil, is a third-generation oral cephalosporin antibiotic. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] The bactericidal action of this compound results from the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis. This disruption of the cell wall structure leads to cell lysis and death. Due to its mechanism of action, this compound is effective against a variety of common pathogens.